molecular formula C8H6F3N3 B3039753 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline CAS No. 130973-96-5

3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline

Cat. No.: B3039753
CAS No.: 130973-96-5
M. Wt: 201.15 g/mol
InChI Key: OFNZVAOBGWMWBY-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is a compound that features a trifluoromethyl group and a diazirine ring attached to an aniline moiety

Mechanism of Action

Target of Action

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is an organic compound with the formula CF3C6H4NH2 . It is one of three isomers of trifluoromethylaniline It is known to be used in the synthesis of various drugs , suggesting that its targets may vary depending on the specific drug it is used to produce.

Mode of Action

It is known that the compound is involved in a cascade process involving the 1,4-michael addition of the pyridinium ylide to an α,β-unsaturated carbonyl compound, followed by intramolecular addition of a carbanion to the keto carbonyl group to form a dienone intermediate .

Biochemical Pathways

Given its use in the synthesis of various drugs , it is likely that the compound interacts with multiple biochemical pathways, with the specific pathways affected varying depending on the drug it is used to produce.

Pharmacokinetics

It is known that the compound is a colorless liquid with a density of 129 g/cm3 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Given its use in the synthesis of various drugs , it is likely that the compound has diverse effects at the molecular and cellular level, with the specific effects varying depending on the drug it is used to produce.

Action Environment

It is known that the compound is a colorless liquid with a density of 129 g/cm3 , which suggests that its action, efficacy, and stability may be influenced by factors such as temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the diazirine intermediate with an aniline derivative under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The aniline moiety allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Trifluoromethyl)-3H-diazirin-3-yl)aniline is unique due to the presence of both the trifluoromethyl group and the diazirine ring. This combination imparts distinct chemical reactivity and photochemical properties, making it valuable for applications that require covalent modification of target molecules under controlled conditions.

Properties

IUPAC Name

3-[3-(trifluoromethyl)diazirin-3-yl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3/c9-8(10,11)7(13-14-7)5-2-1-3-6(12)4-5/h1-4H,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNZVAOBGWMWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-formyl m-[3-(trifluoromethyl)diazirine-3-yl]aniline (120 mg) is dissolved in 3 ml of methanol. Concentrated HCl (1 ml) is added. The mixture is reacted for 10 min at ambient temperature. The reaction mixture is cooled to 0° C. in an ice bath and neutralised with NaOH (3 ml, 6N). The aqueous phase is extracted with ethyl ether (5 times 4 ml). The combined organic phase is washed with deionised water (5 ml) and dried over MgSO4. The solvent is evaporated under reduced pressure to give a yellow oil m-[3-(trifluoromethyl)-diazirine-3-yl]aniline.
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline
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Reactant of Route 6
3-(3-(trifluoromethyl)-3H-diazirin-3-yl)aniline

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